4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound features a benzothiazole ring substituted with a dodecylsulfanyl group and a cyclohexa-2,5-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of Dodecylsulfanyl Group: The dodecylsulfanyl group is introduced via a nucleophilic substitution reaction using dodecylthiol and a suitable leaving group.
Formation of Cyclohexa-2,5-dien-1-one Moiety: The cyclohexa-2,5-dien-1-one moiety is formed through a series of condensation reactions involving aromatic aldehydes and secondary amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to enhance yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to accelerate reaction rates and improve efficiency.
Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Benzothiazoles: Formed through substitution reactions.
Scientific Research Applications
4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Similar structure but with different substituents.
2,6-Di-tert-butylphenol Derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a benzothiazole ring and a dodecylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
821781-57-1 |
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Molecular Formula |
C25H33NOS2 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
4-(6-dodecylsulfanyl-1,3-benzothiazol-2-yl)phenol |
InChI |
InChI=1S/C25H33NOS2/c1-2-3-4-5-6-7-8-9-10-11-18-28-22-16-17-23-24(19-22)29-25(26-23)20-12-14-21(27)15-13-20/h12-17,19,27H,2-11,18H2,1H3 |
InChI Key |
MCCLKIAOADRLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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